molecular formula C21H23N3O3S B251248 N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea

Cat. No. B251248
M. Wt: 397.5 g/mol
InChI Key: MAVGUEIHGZCFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BPTU and is used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The mechanism of action of BPTU is not fully understood, but studies have shown that it can inhibit the activity of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. BPTU has also been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
BPTU has been shown to have several biochemical and physiological effects. Studies have shown that BPTU can inhibit the production of reactive oxygen species and reduce oxidative stress. BPTU has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, BPTU has been shown to reduce inflammation and improve vascular function.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTU in lab experiments is its ability to selectively inhibit the activity of specific enzymes and kinases. This allows researchers to investigate the role of these enzymes and kinases in various biological processes. However, one of the limitations of using BPTU is its potential toxicity. Studies have shown that BPTU can induce cytotoxicity in some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of BPTU. One area of research is the investigation of BPTU as a potential treatment for Alzheimer's disease. Studies have shown that BPTU can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of research is the investigation of BPTU as a potential treatment for cardiovascular disease. Studies have shown that BPTU can improve vascular function and reduce inflammation, which are key factors in the development of cardiovascular disease.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research. The synthesis of BPTU is a complex process that requires careful handling of the reagents and reaction conditions. BPTU has been widely used in scientific research to investigate its potential applications in various fields. The mechanism of action of BPTU is not fully understood, but studies have shown that it can inhibit the activity of several enzymes and kinases. BPTU has several biochemical and physiological effects, including reducing oxidative stress, improving vascular function, and reducing inflammation. While BPTU has several advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for the study of BPTU, including investigating its potential as a treatment for Alzheimer's disease and cardiovascular disease.

Synthesis Methods

The synthesis of BPTU involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-(1-piperidinylmethyl)aniline in the presence of a base. The resulting intermediate is then treated with thiourea to yield N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea. The synthesis of BPTU is a complex process that requires careful handling of the reagents and reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

BPTU has been widely used in scientific research to investigate its potential applications in various fields. One of the primary areas of research is the study of BPTU as a potential anticancer agent. Studies have shown that BPTU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPTU has also been investigated as a potential treatment for asthma and other inflammatory conditions due to its ability to inhibit the production of inflammatory cytokines.

properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H23N3O3S/c25-20(16-6-9-18-19(12-16)27-14-26-18)23-21(28)22-17-7-4-15(5-8-17)13-24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13-14H2,(H2,22,23,25,28)

InChI Key

MAVGUEIHGZCFER-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.